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molecular formula C11H16N2O2 B8762664 Tert-butyl 2-(pyrazin-2-yl)propanoate

Tert-butyl 2-(pyrazin-2-yl)propanoate

Cat. No. B8762664
M. Wt: 208.26 g/mol
InChI Key: KSYCMLWDBIPVEH-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

A solution of NaHMDS (1M in toluene, 349 mL, 349 mmol) was added over 5 minutes to a toluene (200 mL) solution containing chloropyrazine (20 g, 175 mmol) and t-butyl propionate (22.73 g, 175 mmol) cooled to 0° C. The solution was stirred at 0° C. for 2 hours and then at room temperature for 4 hours. The reaction was then quenched with saturated aqueous NH4Cl. The mixture was extracted with ethyl acetate and the organic layer concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product. m/z=209.3 (M+H).
Quantity
349 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
22.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl[C:12]1[CH:17]=[N:16][CH:15]=[CH:14][N:13]=1.[C:18]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[CH2:19][CH3:20]>C1(C)C=CC=CC=1>[N:13]1[CH:14]=[CH:15][N:16]=[CH:17][C:12]=1[CH:19]([CH3:20])[C:18]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
349 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
22.73 g
Type
reactant
Smiles
C(CC)(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the indicated product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=C(C=NC=C1)C(C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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